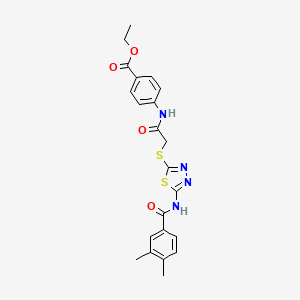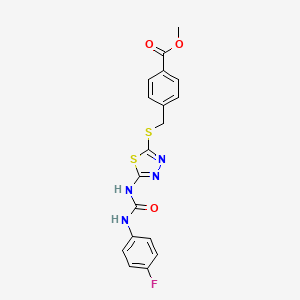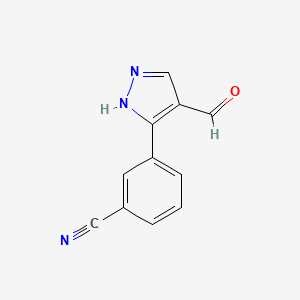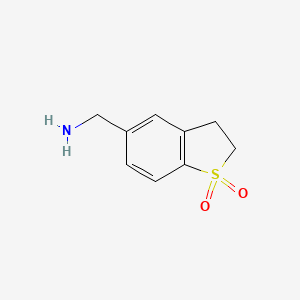
1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine has been described in the literature. For example, a method for preparing 4,4,4-trifluoro-1-(4-methyl phenyl)butane-1,3-dione involves reacting ethyl trifluoro acetate and ethyl acetate under the presence of base . Another synthesis method involves reacting ethyl trifluoroacetate with a Grignard reagent .
Molecular Structure Analysis
The molecular structure of 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine can be analyzed using various computational methods. For example, the InChI code and key can be used to represent the molecule’s structure .
Chemical Reactions Analysis
The chemical reactions involving 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine can be complex. For instance, the conformational landscape and intricate conformational relaxation paths of 4,4,4-trifluoro-1-butanol, a related compound, have been studied using rotational spectroscopy and quantum chemical calculations .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine can be determined using various methods. For example, the compound has a molecular weight of 247.26 and is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Antitumor Activities
1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, has shown potential in antitumor activities. A study demonstrated that certain derivatives exhibit potent antitumor activity against BCG-823 cells, surpassing the effectiveness of 5-fluorouracil (聂瑶 et al., 2014).
Sensor Applications
Amphoteric cruciforms, similar in structure to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, show significant changes in absorption and emission when exposed to various chemicals, indicating potential in sensor applications for metal cations and amines (Psaras L. McGrier et al., 2011).
Molecular Structure Studies
Studies on the molecular structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including compounds related to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, have enhanced understanding of molecular interactions and potential homoconjugated NHN+ cation formation (J. P. Castaneda et al., 2001).
Synthesis of Nitrogen-Rich Compounds
Research on the synthesis of nitrogen-rich compounds, including imidazole and 1,2,4-triazole-based molecules, is relevant for applications in nitrogen-rich gas generators. Such studies often involve compounds structurally related to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine (D. Srinivas et al., 2014).
Biomimetic Synthesis
Biomimetic synthesis of coelenterazine analogs, involving similar structures to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, has been explored. This approach is significant for developing novel synthetic pathways and understanding biological mimicry (I. Devillers et al., 2002).
Material Science Applications
The chemical framework of 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine is relevant in material science, particularly in the synthesis of novel fluorinated polyimides. These polyimides have applications in creating materials with low moisture absorption and low dielectric constants, useful in various industrial applications (C. Chung et al., 2008).
Dopaminergic Activity Research
Tetrahydroindazoles, closely related to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, have been studied for their dopaminergic activity. Such research is crucial for understanding neurological functions and developing treatments for related disorders (L. Mcquaid et al., 1989).
Propiedades
IUPAC Name |
1-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h7,9H,1-6,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQOJLFIMZYJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)N(N=C2)CCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)






![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide](/img/structure/B2369285.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)
![N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2369293.png)